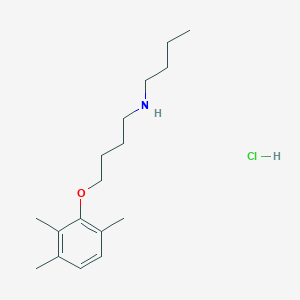
N-benzyl-2-phenyl-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-phenyl-2-(phenylthio)acetamide, also known as N-benzylphenylthioacetamide (BPTA), is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery.
科学的研究の応用
BPTA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, BPTA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. BPTA has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, BPTA has been investigated for its potential as a drug discovery tool, as it has been shown to bind to various proteins and enzymes, including histone deacetylases and carbonic anhydrases.
作用機序
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, while carbonic anhydrases are enzymes that regulate pH balance in the body. By inhibiting these enzymes, BPTA may affect various cellular processes, including gene expression, cell cycle regulation, and pH balance.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and binding to various proteins and enzymes. However, the exact biochemical and physiological effects of BPTA are still being studied, and more research is needed to fully understand its mechanisms of action.
実験室実験の利点と制限
One advantage of using BPTA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, BPTA has been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and other research applications. However, one limitation of using BPTA in lab experiments is its relatively low yield in the synthesis process, which may limit the amount of compound available for testing.
将来の方向性
There are many potential future directions for research on BPTA, including further investigation of its mechanisms of action, exploration of its potential therapeutic applications in various fields, and development of more efficient synthesis methods for the compound. Additionally, BPTA may be used as a starting point for the development of new thioamide compounds with improved properties and applications. Overall, BPTA has shown great potential as a tool for scientific research and drug discovery, and further research on this compound is warranted.
合成法
The synthesis of BPTA involves the reaction between benzylamine and phenylthioacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BPTA. The yield of the synthesis process is typically around 50-60%.
特性
IUPAC Name |
N-benzyl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSMDNYJFNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)

![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)
![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)